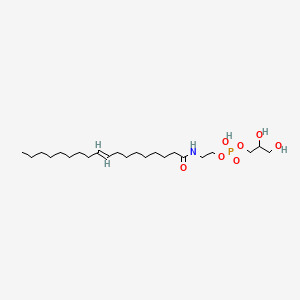
Glycerophospho-N-Oleoyl Ethanolamine-Z-isomer
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Glycerophospho-N-Oleoyl Ethanolamine-Z-isomer is a naturally occurring lipid that belongs to the class of N-acylated ethanolamines. These compounds are known for their diverse bioactivities, including roles in lipid biochemistry, endocannabinoid signaling, and neuroscience . This compound is a precursor to oleoyl ethanolamide, a potent endogenous agonist for peroxisome proliferator-activated receptor alpha (PPARα) .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Glycerophospho-N-Oleoyl Ethanolamine-Z-isomer typically involves the acylation of ethanolamine with oleic acid, followed by phosphorylation. The reaction conditions often include the use of catalysts such as glycerophosphodiesterase 1 (GDE1) to facilitate the formation of the glycerophospho linkage .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve large-scale synthesis using similar reaction conditions as in laboratory settings, with optimization for yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
Glycerophospho-N-Oleoyl Ethanolamine-Z-isomer can undergo various chemical reactions, including:
Oxidation: This reaction can lead to the formation of oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: Substitution reactions can occur at the ethanolamine or oleoyl moieties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can produce oxidized lipids, while reduction can yield reduced forms of the compound.
Applications De Recherche Scientifique
Glycerophospho-N-Oleoyl Ethanolamine-Z-isomer has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of other bioactive lipids.
Biology: The compound plays a role in cellular signaling and membrane dynamics.
Industry: The compound is used in the development of lipid-based pharmaceuticals and nutraceuticals.
Mécanisme D'action
Glycerophospho-N-Oleoyl Ethanolamine-Z-isomer exerts its effects primarily through its conversion to oleoyl ethanolamide, which activates PPARα. This activation leads to various downstream effects, including the regulation of lipid metabolism and appetite suppression . The molecular targets involved include PPARα and other components of the endocannabinoid signaling pathway.
Comparaison Avec Des Composés Similaires
Similar Compounds
Arachidonoyl Ethanolamide (Anandamide): Another N-acylated ethanolamine that acts as an endogenous cannabinoid neurotransmitter.
Palmitoyl Ethanolamide: Known for its anti-inflammatory and analgesic properties.
Uniqueness
Glycerophospho-N-Oleoyl Ethanolamine-Z-isomer is unique due to its specific role as a precursor to oleoyl ethanolamide, which has distinct bioactivities compared to other N-acylated ethanolamines. Its ability to activate PPARα and influence appetite regulation sets it apart from similar compounds .
Propriétés
Formule moléculaire |
C23H46NO7P |
|---|---|
Poids moléculaire |
479.6 g/mol |
Nom IUPAC |
2,3-dihydroxypropyl 2-[[(E)-octadec-9-enoyl]amino]ethyl hydrogen phosphate |
InChI |
InChI=1S/C23H46NO7P/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-23(27)24-18-19-30-32(28,29)31-21-22(26)20-25/h9-10,22,25-26H,2-8,11-21H2,1H3,(H,24,27)(H,28,29)/b10-9+ |
Clé InChI |
VBNXVCGZJCGEKO-MDZDMXLPSA-N |
SMILES isomérique |
CCCCCCCC/C=C/CCCCCCCC(=O)NCCOP(=O)(O)OCC(CO)O |
SMILES canonique |
CCCCCCCCC=CCCCCCCCC(=O)NCCOP(=O)(O)OCC(CO)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


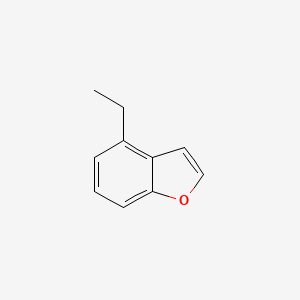


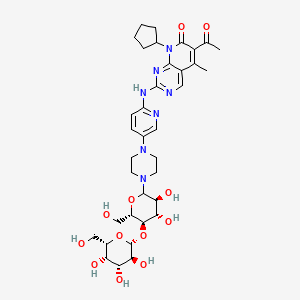


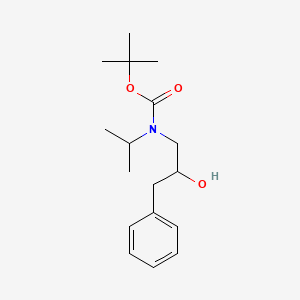

![tert-butyl-dimethyl-[4-(7-phenylmethoxy-3,4,4a,5-tetrahydro-2H-chromen-3-yl)phenoxy]silane](/img/structure/B13855080.png)
![[(2R,5R)-3,4-bis[(4-chlorobenzoyl)oxy]-5-methoxyoxolan-2-yl]methyl 4-chlorobenzoate](/img/structure/B13855084.png)
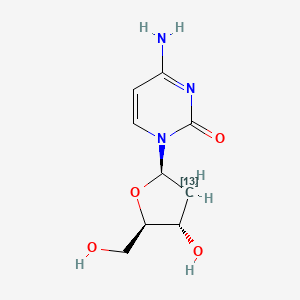
![6-[(3,4-dichlorophenyl)methyl]-4H-pyrrolo[2,3-d][1,3]thiazole](/img/structure/B13855092.png)
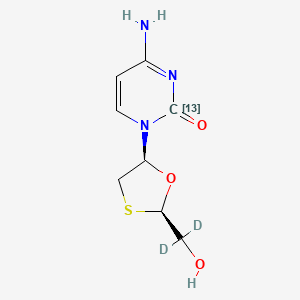
![(17-Methoxy-12-methyl-8-oxapentacyclo[14.2.1.01,13.04,12.05,9]nonadeca-5(9),6-dien-17-yl)methanol](/img/structure/B13855111.png)
